molecular formula C21H21BrN2O3 B2893821 (Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896846-80-3

(Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Katalognummer: B2893821
CAS-Nummer: 896846-80-3
Molekulargewicht: 429.314
InChI-Schlüssel: QWYVXQQOVHPFCF-UNOMPAQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by its distinct structural features:

  • Z-configuration: Ensures specific spatial orientation of the benzylidene moiety, influencing molecular interactions .
  • 6-Hydroxy group: Provides hydrogen-bonding capability, critical for interactions with polar residues in enzymes or receptors .
  • 7-((4-Methylpiperazin-1-yl)methyl) group: The piperazine moiety improves aqueous solubility and pharmacokinetic properties due to its basic nitrogen atoms, while the methyl group balances lipophilicity .

Eigenschaften

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-23-8-10-24(11-9-23)13-16-18(25)7-6-15-20(26)19(27-21(15)16)12-14-4-2-3-5-17(14)22/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYVXQQOVHPFCF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-(2-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential therapeutic applications. This compound's biological activity encompasses a range of effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

C20H22BrN2O3\text{C}_{20}\text{H}_{22}\text{BrN}_2\text{O}_3

This structure features a benzofuran core with various substituents that influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzofuran exhibit diverse biological activities. The specific compound has shown promising results in various studies.

Anticancer Activity

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including K562 (a human leukemia cell line). It has been shown to increase the activity of caspases 3 and 7 significantly after prolonged exposure, indicating strong pro-apoptotic activity .
  • Comparative Efficacy : Compared to other benzofuran derivatives, this compound has been noted for its enhanced ability to inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis via ROS generation; activates caspases 3 and 7
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryReduces levels of pro-inflammatory cytokines TNF and IL-1

Case Studies

A recent study investigated the effects of this compound on K562 cells. The study found that:

  • After 48 hours of treatment, there was a 2.31-fold increase in caspase activity, indicating significant apoptotic induction.
  • The compound demonstrated minimal toxicity towards normal cells while effectively reducing cancer cell viability, highlighting its potential for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

Compound (Reference) Benzylidene Substituent Position 6 Substituent Position 7 Substituent Key Implications
Target Compound 2-Bromo Hydroxy 4-Methylpiperazinylmethyl Enhanced solubility (piperazine) and steric/electronic effects (ortho-Br) .
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methyl analog () 4-Bromo Benzyloxy Methyl Reduced hydrogen bonding (benzyloxy vs. hydroxy) and lower solubility (methyl vs. piperazine) .
(Z)-2-(4-Methoxybenzylidene)-7-methyl analog () 4-Methoxy Hydroxy Methyl Electron-donating methoxy group may reduce electrophilicity; methyl limits solubility .
(Z)-2-(2-Fluorobenzylidene)-7-methyl analog () 2-Fluoro Hydroxy Methyl Smaller substituent (F vs. Br) reduces steric hindrance; fluorinated analogs often show improved metabolic stability .
(Z)-2-(Furan-2-ylmethylidene)-6-[2-(4-bromophenyl)-2-oxoethoxy] analog () Furan-2-yl 2-(4-Bromophenyl)-2-oxoethoxy Unsubstituted Bulky 6-substituent may hinder membrane permeability; furan introduces heteroaromaticity .
(Z)-2-(2,3,4-Trimethoxybenzylidene)-7-(4-(2-hydroxyethyl)piperazinylmethyl) analog () 2,3,4-Trimethoxy Hydroxy 4-(2-Hydroxyethyl)piperazinylmethyl Multiple methoxy groups enhance electron density; hydroxyethyl-piperazine improves hydrophilicity .

Analysis of Substituent Effects

Benzylidene Modifications: Halogenated Groups (Br, F): Bromine’s electron-withdrawing nature and larger size (vs. fluorine) may enhance binding to hydrophobic targets but increase molecular weight . Methoxy vs. Heteroaromatic Systems (): The furan ring introduces conformational flexibility and heteroatom-mediated interactions, though it may reduce stability compared to benzene derivatives .

Position 6 Substituents: Hydroxy groups (target compound, ) favor hydrogen bonding, critical for target engagement.

Position 7 Substituents: Piperazine Derivatives: The target’s 4-methylpiperazine and ’s hydroxyethyl-piperazine enhance solubility via protonation at physiological pH. The hydroxyethyl group () may further improve water solubility .

Theoretical Pharmacokinetic Profiling

  • Solubility : Piperazine-containing analogs (target, ) likely outperform methyl-substituted derivatives due to basic nitrogen atoms .
  • Metabolic Stability : Fluorinated analogs () may resist oxidative metabolism, while brominated compounds (target, ) could undergo debromination or glutathione conjugation .
  • Bioavailability : The target’s balance of hydroxy (polar) and bromobenzylidene (lipophilic) groups suggests moderate oral bioavailability, though experimental data are needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.